![molecular formula C7H9NO2 B1296989 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid CAS No. 89776-55-6](/img/structure/B1296989.png)
3,4-Dimethyl-1H-pyrrole-2-carboxylic acid
Overview
Description
“3,4-Dimethyl-1H-pyrrole-2-carboxylic acid” is an organic compound that is used as an intermediate in the synthesis of various substituted pyrrole products . It has a molecular weight of 139.15 g/mol .
Molecular Structure Analysis
The molecular structure of “3,4-Dimethyl-1H-pyrrole-2-carboxylic acid” consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and two methyl groups attached to the 3rd and 4th carbon atoms of the ring. The 2nd carbon atom of the ring is attached to a carboxylic acid group .
Chemical Reactions Analysis
The specific chemical reactions involving “3,4-Dimethyl-1H-pyrrole-2-carboxylic acid” are not detailed in the retrieved sources .
Physical And Chemical Properties Analysis
“3,4-Dimethyl-1H-pyrrole-2-carboxylic acid” is a solid at room temperature . It has a molecular weight of 139.15 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the retrieved sources .
Scientific Research Applications
Antimicrobial and Antifungal Properties
The compound has been synthesized as a potential antimicrobial and antifungal agent . Specifically, the compounds 5h, 5i, and 5j were found to be the most potent against Aspergillus fumigatus, with MIC values of 0.039 mg/mL . The compound 5f bearing a 2,6-dichloro group on the phenyl ring was found to be the most active broad-spectrum antibacterial agent with a MIC value of 0.039 mg/mL .
Molecular Docking
The mode of action of the most promising antifungal compounds was established by their molecular docking with the active site of sterol 14α-demethylase . Molecular docking studies revealed a highly spontaneous binding ability of the tested compounds in the access channel away from catalytic heme iron of the enzyme .
Synthesis of Carboxamides and Carbohydrazide Analogues
The compound has been used in the synthesis of substituted 3,4-dimethyl-1H-pyrrole-2-carboxamides and carbohydrazide analogues . These analogues have shown potential as antifungal and antimicrobial agents .
Biological Activities of Pyrrolopyrazine Derivatives
Pyrrolopyrazine derivatives, which include a pyrrole ring, have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis of Pyrrolopyrazine Derivatives
The compound has been used in the synthesis of pyrrolopyrazine derivatives . These derivatives have shown a wide range of biological activities .
Cytotoxic Activity
Some derivatives of the compound have exhibited good cytotoxic activity against some cancer cell lines .
properties
IUPAC Name |
3,4-dimethyl-1H-pyrrole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-4-3-8-6(5(4)2)7(9)10/h3,8H,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOJTKFLLYADNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C1C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343072 | |
Record name | 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethyl-1H-pyrrole-2-carboxylic acid | |
CAS RN |
89776-55-6 | |
Record name | 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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